1-(6-Methoxy-4-nitropyridin-2-YL)ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-(6-Methoxy-4-nitropyridin-2-YL)ethanone involves multiple steps. The reaction conditions typically involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(6-Methoxy-4-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents such as sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Methoxy-4-nitropyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-4-nitropyridin-2-YL)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and targets are still under investigation, but they may involve interactions with enzymes and nucleic acids .
Comparison with Similar Compounds
1-(6-Methoxy-4-nitropyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone: An intermediate in the synthesis of Etoricoxib.
1-(6-Methoxynaphthalen-2-yl)ethanone: Used in various research applications.
The uniqueness of this compound lies in its specific structure and the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O4 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1-(6-methoxy-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)7-3-6(10(12)13)4-8(9-7)14-2/h3-4H,1-2H3 |
InChI Key |
LHZQQEHTFSFVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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